molecular formula C10H13B B1274128 1-Bromo-4-(sec-butyl)benzene CAS No. 39220-69-4

1-Bromo-4-(sec-butyl)benzene

Cat. No. B1274128
CAS RN: 39220-69-4
M. Wt: 213.11 g/mol
InChI Key: DGZQEAKNZXNTNL-UHFFFAOYSA-N
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Description

“1-Bromo-4-(sec-butyl)benzene” is an organic compound that belongs to the class of organic halogen compounds . It consists of a benzene ring substituted with a bromine atom and a sec-butyl group .


Synthesis Analysis

The synthesis of “1-Bromo-4-(sec-butyl)benzene” could involve multiple steps. A common method for the synthesis of bromobenzenes involves electrophilic aromatic substitution . In this reaction, three reactions are required: nitration, conversion from the nitro group to an amine, and bromination . The order of these reactions is critical to the success of the overall scheme .


Molecular Structure Analysis

The molecular structure of “1-Bromo-4-(sec-butyl)benzene” includes a benzene ring, a bromine atom, and a sec-butyl group . The InChI code for this compound is 1S/C10H13Br/c1-3-8(2)9-4-6-10(11)7-5-9/h4-8H,3H2,1-2H3 .


Chemical Reactions Analysis

“1-Bromo-4-(sec-butyl)benzene” can undergo various chemical reactions. For instance, it can undergo lithium-bromide exchange reactions with n-butyllithium and tert-butyllithium at 0°C in various solvents .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-Bromo-4-(sec-butyl)benzene” include a density of 1.2±0.1 g/cm3, a boiling point of 243.3±9.0 °C at 760 mmHg, and a vapour pressure of 0.1±0.5 mmHg at 25°C . It also has an enthalpy of vaporization of 46.1±3.0 kJ/mol and a flash point of 108.3±0.0 °C .

Scientific Research Applications

Synthesis of Aromatic Compounds

1-Bromo-4-(sec-butyl)benzene: is a valuable intermediate in the synthesis of complex aromatic compounds. Through electrophilic aromatic substitution, it can be used to introduce sec-butyl groups into benzene rings, which is a crucial step in synthesizing pharmaceuticals, agrochemicals, and advanced materials .

Organic Synthesis Building Block

This compound serves as a building block in organic synthesis. It can be used to create a variety of sec-butyl-substituted benzene derivatives, which are important for the development of new organic molecules with potential applications in drug discovery and material science .

Ligand Synthesis for Catalysis

Researchers utilize 1-Bromo-4-(sec-butyl)benzene in the synthesis of ligands for transition metal catalysis. These ligands can modulate the reactivity and selectivity of metal catalysts, which are essential for producing fine chemicals and polymers .

Study of Reaction Mechanisms

The compound is also used in mechanistic studies. By examining its reactions under various conditions, chemists can gain insights into reaction pathways and intermediates, which is fundamental for the development of new synthetic methods .

Material Science Applications

In material science, 1-Bromo-4-(sec-butyl)benzene can be a precursor to polymers and organic electronic materials. Its incorporation into polymers can alter their properties, such as thermal stability and solubility, which is beneficial for creating specialized materials .

Pharmaceutical Research

The sec-butyl group in 1-Bromo-4-(sec-butyl)benzene is a common moiety in many pharmaceuticals. It can be used to synthesize active pharmaceutical ingredients (APIs) or intermediates that exhibit a range of biological activities .

Development of Boronic Acids

It is used in the preparation of boronic acids, which are important reagents in Suzuki coupling reactions—a widely used method to form carbon-carbon bonds in organic chemistry and pharmaceutical synthesis .

Analytical Chemistry

Lastly, 1-Bromo-4-(sec-butyl)benzene can be used as a standard or reference compound in analytical chemistry to calibrate instruments or validate methods, ensuring the accuracy and reliability of analytical results .

Mechanism of Action

Target of Action

The primary target of 1-Bromo-4-(sec-butyl)benzene is the benzene ring in the molecule. The benzene ring contains six pi electrons which are delocalized in six p orbitals above and below the plane of the benzene ring . This aromatic ring wants to be retained during reactions .

Mode of Action

1-Bromo-4-(sec-butyl)benzene undergoes a two-step mechanism known as electrophilic substitution reactions . In the first, slow or rate-determining, step the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

The biochemical pathway involved in the action of 1-Bromo-4-(sec-butyl)benzene is the electrophilic aromatic substitution pathway . This pathway involves the formation of a sigma-bond to the benzene ring by an electrophile, generating a positively charged benzenonium intermediate. This intermediate then loses a proton, yielding a substituted benzene ring .

Pharmacokinetics

It is known that the compound undergoes lithium-bromide exchange reactions with n-butyllithium and tert-butyllithium at 0°c in various solvents . This suggests that the compound may have specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties that impact its bioavailability.

Result of Action

The result of the action of 1-Bromo-4-(sec-butyl)benzene is the formation of a substituted benzene ring . This occurs through the electrophilic aromatic substitution pathway, where the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate. This intermediate then loses a proton, yielding a substituted benzene ring .

Action Environment

The action of 1-Bromo-4-(sec-butyl)benzene is influenced by environmental factors such as temperature and the presence of other chemical agents. For example, the compound undergoes lithium-bromide exchange reactions with n-butyllithium and tert-butyllithium at 0°C in various solvents . This suggests that the compound’s action, efficacy, and stability may be influenced by these factors.

Safety and Hazards

When handling “1-Bromo-4-(sec-butyl)benzene”, it’s important to wear personal protective equipment and ensure adequate ventilation . Avoid contact with skin and eyes, and avoid ingestion and inhalation . Keep away from open flames, hot surfaces, and sources of ignition .

properties

IUPAC Name

1-bromo-4-butan-2-ylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H13Br/c1-3-8(2)9-4-6-10(11)7-5-9/h4-8H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGZQEAKNZXNTNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70959995
Record name 1-Bromo-4-(butan-2-yl)benzene
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Molecular Weight

213.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-4-(sec-butyl)benzene

CAS RN

39220-69-4, 88497-56-7
Record name 1-Bromo-4-(1-methylpropyl)benzene
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Record name 1-Bromo-4-(sec-butyl)benzene
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Record name Benzene, ethenyl-, homopolymer, brominated
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Record name 1-Bromo-4-(butan-2-yl)benzene
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Record name 1-BROMO-4-(SEC-BUTYL)BENZENE
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